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Compound of Interest

Compound Name: 7-Methylindan-4-ol

Cat. No.: B098370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 7-
methylindan-4-ol. Due to the limited availability of published experimental spectra for this

specific molecule, this document outlines the expected spectroscopic characteristics based on

its chemical structure and data from closely related compounds. It also details generalized

experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, which would be applicable to the characterization of 7-
methylindan-4-ol.

Chemical Structure and Properties
7-Methylindan-4-ol is an organic compound with the chemical formula C₁₀H₁₂O.[1] Its

structure consists of an indan core, which is a bicyclic aromatic hydrocarbon, substituted with a

methyl group and a hydroxyl group.

Molecular Structure:

Caption: Chemical structure of 7-Methylindan-4-ol.

Spectroscopic Data (Predicted and Analogous)
While specific experimental data for 7-methylindan-4-ol is not readily available in public

databases, we can predict the expected spectral features.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ions. The molecular weight of 7-methylindan-4-ol is 148.20 g/mol .[1] In a mass

spectrum, the molecular ion peak (M+) would be observed at m/z 148. The fragmentation

pattern would be influenced by the indanol structure, with potential losses of the hydroxyl

group, methyl group, and fragmentation of the aliphatic ring.

Table 1: Predicted Mass Spectrometry Data for 7-Methylindan-4-ol Adducts

Adduct Ion Predicted m/z

[M+H]⁺ 149.0961

[M+Na]⁺ 171.0780

[M-H]⁻ 147.0815

Note: These values are based on computational predictions and may differ slightly from

experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules

by providing information about the chemical environment of atomic nuclei.

¹H NMR: The proton NMR spectrum of 7-methylindan-4-ol would exhibit distinct signals for the

aromatic protons, the aliphatic protons of the five-membered ring, the methyl protons, and the

hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions:

Aromatic Protons: 6.5-7.5 ppm

Aliphatic Protons (indan ring): 2.0-3.5 ppm

Methyl Protons: 2.0-2.5 ppm

Hydroxyl Proton: Variable, typically 1.0-5.0 ppm, and may be a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten

carbon atoms in the molecule. The predicted chemical shift ranges are:

Aromatic Carbons: 110-150 ppm

Aliphatic Carbons (indan ring): 20-40 ppm

Methyl Carbon: 15-25 ppm

Carbon bearing the -OH group: 60-70 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule based on their characteristic

vibrational frequencies.

Table 2: Expected Infrared Absorption Bands for 7-Methylindan-4-ol

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200-3600 Strong, broad

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium to strong

C=C stretch (aromatic) 1450-1600 Medium to weak

C-O stretch (alcohol) 1000-1260 Strong

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

compound like 7-methylindan-4-ol.

Workflow for Spectroscopic Analysis
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Sample Preparation

Data Acquisition

Data Analysis
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Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a

larger number of scans and a longer acquisition time are typically required.

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate

the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry

potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film): If the sample is a liquid or can be dissolved in a volatile

solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: Place the sample holder in the IR spectrometer and record the spectrum. A

background spectrum of the empty sample holder (or KBr pellet) should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain

structural information.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 7-methylindan-4-ol and outlines the standard methodologies for their

experimental determination. While experimental data for this specific compound is currently

limited in the public domain, the information presented here, based on analogous structures

and predictive models, serves as a valuable resource for researchers and professionals in the

field of drug development and chemical analysis. The provided protocols offer a clear

framework for the in-house characterization of this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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